An In-depth Technical Guide to 3-Fluoro-4-nitrobenzyl bromide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Fluoro-4-nitrobenzyl bromide: Properties, Synthesis, and Applications
A Note on Isomer Specificity: Initial searches for "3-Fluoro-5-nitrobenzyl bromide" did not yield significant results for a commercially available or extensively studied compound. However, the structurally similar isomer, 3-Fluoro-4-nitrobenzyl bromide (CAS No. 131858-37-2) , is a well-documented and readily available research chemical. This guide will, therefore, focus on the chemical properties and applications of this specific isomer, which is of significant interest to the scientific community.
Introduction
3-Fluoro-4-nitrobenzyl bromide is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a reactive benzyl bromide moiety, an electron-withdrawing nitro group, and a fluorine atom, makes it a valuable intermediate in the synthesis of a wide range of complex molecules. The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-fluoro-4-nitrobenzyl bromide for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and for ensuring safe handling.
| Property | Value | Reference(s) |
| CAS Number | 131858-37-2 | [1][2] |
| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |
| Molecular Weight | 234.02 g/mol | [1][2] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 46-48 °C | |
| SMILES String | FC1=CC(CBr)=CC=C1=O | [1] |
| InChI Key | ZOZJSWIXPIVMRU-UHFFFAOYSA-N | [1] |
Solubility: 3-Fluoro-4-nitrobenzyl bromide is generally soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in non-polar solvents like hexanes is lower, and it is sparingly soluble in water.
Synthesis of 3-Fluoro-4-nitrobenzyl bromide
The primary synthetic route to 3-fluoro-4-nitrobenzyl bromide involves the bromination of the corresponding toluene derivative, 3-fluoro-4-nitrotoluene. This reaction is a free-radical substitution at the benzylic position, typically initiated by light or a radical initiator.
Experimental Protocol: Radical Bromination of 3-Fluoro-4-nitrotoluene
This protocol is based on established methods for the benzylic bromination of nitrotoluenes.
Materials:
-
3-Fluoro-4-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-nitrotoluene (1 equivalent).
-
Add the solvent (e.g., CCl₄) to dissolve the starting material.
-
Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or AIBN (0.02-0.05 equivalents).
-
Heat the reaction mixture to reflux under illumination with a tungsten lamp or a UV lamp to initiate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain pure 3-fluoro-4-nitrobenzyl bromide.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is preferred over liquid bromine as it is a solid, easier to handle, and provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions.
-
Radical Initiator: BPO or AIBN is used to initiate the free-radical chain reaction by providing an initial source of radicals upon thermal decomposition.
-
Solvent: A non-polar solvent like CCl₄ is used to dissolve the reactants and facilitate the radical reaction pathway.
-
Work-up: The aqueous work-up with sodium bicarbonate and brine is essential to remove acidic byproducts and any remaining water-soluble impurities.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds to a high degree of purity.
Caption: Synthesis workflow for 3-Fluoro-4-nitrobenzyl bromide.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-fluoro-4-nitrobenzyl bromide is dominated by the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the nitro group and the fluorine atom on the aromatic ring influences the reactivity of the benzyl bromide moiety.
Nucleophilic Substitution Reactions
3-Fluoro-4-nitrobenzyl bromide readily undergoes nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles.[3] The carbon atom of the bromomethyl group is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles.[4][5]
General Reaction Scheme:
Where Nu⁻ can be a variety of nucleophiles, including:
-
Alkoxides (RO⁻): to form ethers.
-
Cyanide (CN⁻): to form nitriles.
-
Azide (N₃⁻): to form azides.
-
Amines (RNH₂, R₂NH): to form substituted amines.
-
Thiolates (RS⁻): to form thioethers.
-
Carboxylates (RCOO⁻): to form esters.
The Sₙ2 mechanism involves a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case here). The reaction is concerted, meaning bond-forming and bond-breaking occur in a single step.[3] The rate of the reaction is dependent on the concentration of both the benzyl bromide and the nucleophile.[5]
Caption: Sₙ2 mechanism for 3-Fluoro-4-nitrobenzyl bromide.
Applications in Drug Development and Organic Synthesis
The utility of 3-fluoro-4-nitrobenzyl bromide lies in its ability to introduce the 3-fluoro-4-nitrobenzyl moiety into molecules, which can then be further functionalized. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions to build molecular complexity.
While specific examples of blockbuster drugs synthesized from this exact starting material are not readily found in the public domain, its structural motifs are present in many biologically active compounds. Its application is primarily as a key intermediate in the synthesis of screening libraries for drug discovery and in the development of novel therapeutic agents. The fluorobenzyl group is a common feature in many modern pharmaceuticals.[6]
Safety and Handling
3-Fluoro-4-nitrobenzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]
-
Hazards: Causes severe skin burns and eye damage.[2][8] May cause respiratory irritation.[2][8] Harmful if swallowed.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Handling: Avoid contact with skin and eyes.[7] Do not breathe dust.[8] Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[7] Keep containers tightly sealed.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and characterization of 3-fluoro-4-nitrobenzyl bromide.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two benzylic protons (CH₂Br) typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as complex multiplets in the aromatic region (7.0-8.5 ppm) due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (CH₂Br) around 30-35 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for the C-H stretching of the aromatic ring and the CH₂ group, a strong absorption for the nitro group (NO₂) typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric), and a C-Br stretching frequency in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the bromine atom to form a stable benzyl cation.
Conclusion
3-Fluoro-4-nitrobenzyl bromide is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules in the field of medicinal chemistry. Its unique combination of a reactive benzylic bromide, an electron-withdrawing nitro group, and a fluorine atom provides chemists with a powerful tool for introducing these important functionalities into target molecules. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.
References
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Organic Syntheses. p-NITROBENZYL BROMIDE. Retrieved February 23, 2026, from [Link]
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Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved February 23, 2026, from [Link]
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PubChemLite. 3-fluoro-4-nitrobenzyl bromide (C7H5BrFNO2). Retrieved February 23, 2026, from [Link]
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Chemguide. What is nucleophilic substitution?. Retrieved February 23, 2026, from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 23, 2026, from [Link]
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KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved February 23, 2026, from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 23, 2026, from [Link]
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Chemsavers, Inc. 3-Fluoro-4-nitrobenzyl bromide, 97% 1g. Retrieved February 23, 2026, from [Link]
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Chemsavers, Inc. 3-Fluoro-4-nitrobenzyl bromide, 97% 1g. Retrieved February 23, 2026, from [Link]
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